Go6976

PKC isoform selectivity Kinase inhibitor profiling Cell signaling

Researchers requiring selective inhibition of Ca²⁺-dependent PKC isoforms face limited tool options. Go6976 directly addresses this gap: • Inhibits PKCα (IC50 2.3 nM) and PKCβ1 (IC50 6.2 nM) with no activity against PKCδ, ε, or ζ up to 3 μM-a >1,300-fold selectivity window. • Also inhibits FLT3 (IC50 0.7 nM) and JAK2 (IC50 130 nM), supporting defined polypharmacology in hematologic malignancy models. Supplied with full analytical certification for reproducible results.

Molecular Formula C24H18N4O
Molecular Weight 378.4 g/mol
CAS No. 136194-77-9
Cat. No. B1671985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGo6976
CAS136194-77-9
SynonymsGO6976;  GO-6976;  GO 6976;  PD406976;  PD 406976;  PD-406976.
Molecular FormulaC24H18N4O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O
InChIInChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29)
InChIKeyVWVYILCFSYNJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gö 6976: Selective PKCα/β1 Inhibitor Profile


12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole, commonly known as Gö 6976 or Go6976 (CAS 136194-77-9), is a synthetic, cell-permeable indolocarbazole that functions as a potent, reversible, and ATP-competitive inhibitor of protein kinase C (PKC) [1]. It demonstrates nanomolar potency against the Ca²⁺-dependent PKC isozymes PKCα and PKCβ1, with IC50 values of 2.3 nM and 6.2 nM, respectively, while exhibiting minimal activity (IC50 > 3 μM) against the Ca²⁺-independent PKCδ, PKCε, and PKCζ isozymes . This compound also inhibits several non-PKC kinases including JAK2, FLT3, TrkA, TrkB, JAK3, and PKD1 .

Gö 6976: Isoform-Specific PKC Inhibition


The term "PKC inhibitor" encompasses a broad range of compounds with vastly divergent isoform selectivity profiles. The functional outcome of PKC inhibition is critically dependent on which specific isozymes are targeted. Gö 6976 (12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole) is distinguished by its preferential inhibition of the Ca²⁺-dependent (classical) PKCα and PKCβ1 isoforms while sparing the Ca²⁺-independent (novel and atypical) PKCδ, PKCε, and PKCζ isoforms [1]. In contrast, the prototypical PKC inhibitor staurosporine inhibits both Ca²⁺-dependent and Ca²⁺-independent isoforms with sub-micromolar potency, and other clinical-stage PKCβ inhibitors such as enzastaurin and ruboxistaurin exhibit distinct selectivity windows. Therefore, simply selecting any "PKC inhibitor" or substituting Gö 6976 with an alternative based solely on nominal PKC inhibition risks introducing confounding off-target isoform effects or missing critical polypharmacology that may be essential for the intended experimental or industrial application.

Gö 6976 Comparator Profile


Ca²⁺-Dependent vs. Ca²⁺-Independent PKC Isoform Selectivity

Gö 6976 selectively inhibits the Ca²⁺-dependent PKC isozymes PKCα and PKCβ1 with IC50 values of 2.3 nM and 6.2 nM, respectively, while exhibiting no detectable inhibition of the Ca²⁺-independent PKCδ, PKCε, and PKCζ isoforms even at concentrations up to 3 μM [1]. In contrast, staurosporine—a broad-spectrum PKC inhibitor—inhibits both Ca²⁺-dependent isoforms (PKCα IC50 = 58 nM, PKCβ IC50 = 65 nM, PKCγ IC50 = 49 nM) and Ca²⁺-independent isoforms (PKCδ IC50 = 325 nM, PKCε IC50 = 160 nM) [2]. The selectivity ratio (IC50 for Ca²⁺-independent / IC50 for Ca²⁺-dependent) is >1300 for Gö 6976 versus ~3.7 for staurosporine, quantifying the profound isoform discrimination advantage of Gö 6976.

PKC isoform selectivity Kinase inhibitor profiling Cell signaling

PKCβ1 Inhibition: Enzastaurin Comparison

Gö 6976 inhibits PKCβ1 with an IC50 of 6.2 nM . Enzastaurin (LY317615), a clinical-stage PKCβ-selective inhibitor, inhibits PKCβ with an IC50 of 6 nM [1]. The two compounds exhibit nearly identical potency against PKCβ1 in cell-free assays. However, Gö 6976 is not a pure PKCβ inhibitor; it potently inhibits PKCα (IC50 = 2.3 nM), whereas enzastaurin demonstrates 6- to 20-fold selectivity for PKCβ over PKCα, PKCγ, and PKCε [1].

PKCβ inhibitor potency Enzastaurin comparator Kinase IC50

PKCα Inhibition: Ruboxistaurin Comparison

Gö 6976 inhibits PKCα with an IC50 of 2.3 nM . Ruboxistaurin (LY333531), a selective PKCβ inhibitor, inhibits PKCα with an IC50 of 360 nM . The differential potency against PKCα is approximately 156-fold, with Gö 6976 being substantially more potent against this isoform.

PKCα inhibitor potency Ruboxistaurin comparator Isoform selectivity

FLT3 Off-Target Activity

Gö 6976 inhibits recombinant FLT3 kinase with an IC50 of 0.7 nM in vitro [1]. This FLT3 inhibitory activity is not present in all indolocarbazole PKC inhibitors. In functional cellular assays, Gö 6976 markedly inhibits proliferation of human leukemia cells harboring FLT3-ITD mutations such as MV4-11 and MOLM13 [1].

FLT3 inhibition Kinase polypharmacology Leukemia research

JAK2 Off-Target Activity

Gö 6976 inhibits JAK2 tyrosine kinase with an IC50 of 130 nM . This activity is not a universal property of PKC inhibitors; for instance, the bisindolylmaleimide PKC inhibitor GF 109203X (Gö 6850) does not exhibit comparable JAK2 inhibition. In primary AML cells, Gö 6976 treatment reduces cell viability in a manner consistent with its JAK2 and FLT3 inhibitory activities .

JAK2 inhibition Kinase polypharmacology Cytokine signaling

PKD1 (PKCμ) Inhibition Profile

Gö 6976 inhibits PKCμ (also known as PKD1) with an IC50 of 20 nM . This activity is notable because some PKC inhibitors, including certain bisindolylmaleimides, do not inhibit PKD1 at comparable concentrations. In contrast, ruboxistaurin and enzastaurin are reported to have minimal PKD1 inhibitory activity at concentrations that fully inhibit PKCβ.

PKD1 inhibition PKCμ Signal transduction

Gö 6976 Application Scenarios


Dissecting Ca²⁺-Dependent vs. Independent PKC Signaling

Gö 6976 is the optimal chemical tool for experiments requiring specific inhibition of classical (Ca²⁺-dependent) PKC isoforms PKCα and PKCβ1 without affecting novel or atypical PKC isoforms. As established in Section 3 (Evidence Item 1), Gö 6976 inhibits PKCα and PKCβ1 with IC50 values of 2.3 nM and 6.2 nM, respectively, while exhibiting no detectable inhibition of PKCδ, PKCε, or PKCζ even at 3 μM [1]. This selectivity window (>1300-fold) enables clean interpretation of Ca²⁺-dependent PKC contributions to cellular processes such as GPCR signaling, ion channel regulation, and transcriptional activation.

Selective Dual PKCα/β1 Inhibition

When experimental hypotheses call for simultaneous inhibition of both PKCα and PKCβ1 while sparing other PKC isoforms, Gö 6976 is uniquely suited. As quantified in Section 3 (Evidence Items 1, 2, and 3), no comparator provides this exact selectivity profile: staurosporine is too promiscuous (inhibits δ/ε/ζ) [2]; enzastaurin is PKCβ-selective and spares PKCα [3]; ruboxistaurin is PKCβ-selective and exhibits 156-fold weaker PKCα inhibition . Gö 6976 is the only commercially available tool with potent dual PKCα/β1 inhibition and minimal activity against δ, ε, and ζ.

FLT3/JAK2 Leukemia Models

For research in FLT3-ITD or JAK2-dependent hematologic malignancies, Gö 6976 offers a defined polypharmacology profile. As demonstrated in Section 3 (Evidence Items 4 and 5), Gö 6976 inhibits FLT3 with an IC50 of 0.7 nM and JAK2 with an IC50 of 130 nM [4]. In FLT3-ITD-positive AML cell lines (MV4-11, MOLM13), Gö 6976 markedly reduces proliferation [4]. This compound serves as a valuable positive control or tool compound for validating FLT3/JAK2 pathway dependencies, provided that the contribution of concurrent PKC inhibition is controlled for.

Unsuitable for PKCβ-Specific or δ/ε/ζ Studies

Gö 6976 should be explicitly avoided in experimental contexts where pure PKCβ inhibition is required (use ruboxistaurin or enzastaurin instead) or where the biological role of PKCδ, PKCε, or PKCζ is under investigation. As established in Section 3, Gö 6976 does not inhibit PKCδ, PKCε, or PKCζ (IC50 > 3 μM) [1], making it unsuitable as a tool to interrogate novel PKC isoform function. Its additional activities against JAK2, FLT3, and PKD1 further contraindicate its use in studies requiring clean PKC isoform selectivity.

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